molecular formula C24H16Cl2N4O2 B15137984 PI5P4K-|A-IN-2

PI5P4K-|A-IN-2

Cat. No.: B15137984
M. Wt: 463.3 g/mol
InChI Key: ICNLBLZJKQLAJO-SSDVNMTOSA-N
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Description

Phosphatidylinositol 5-phosphate 4-kinase inhibitor 2 (PI5P4K-|A-IN-2) is a potent and selective inhibitor of the phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family. This family of lipid kinases plays a crucial role in regulating cellular signaling pathways, particularly those involved in cancer, neurodegeneration, and immunological disorders . This compound has emerged as a valuable tool in scientific research due to its ability to selectively inhibit PI5P4K activity, making it a promising candidate for therapeutic development.

Preparation Methods

The synthesis of PI5P4K-|A-IN-2 involves several key steps. The preparation of the lipid substrate is crucial for the development of a robust and miniaturizable lipid kinase assay . The substrate preparation is novel and allows the rapid production of a dimethyl sulfoxide (DMSO)-containing substrate solution without the need for lengthy liposome preparation protocols . This method enables the scale-up of this traditionally difficult type of assay, making it suitable for high-throughput screening applications.

Comparison with Similar Compounds

PI5P4K-|A-IN-2 is unique in its ability to selectively inhibit PI5P4K activity through covalent binding to cysteines outside the active site . Similar compounds include NIH-12848, a selective PI5P4Kγ inhibitor that targets the PI5P-binding site . Another compound, THZ-P1-2, also inhibits PI5P4K activity but through a different mechanism involving covalent binding to a disordered loop in PI5P4Kα/β/γ . These compounds highlight the diversity of approaches used to target PI5P4K enzymes and underscore the uniqueness of this compound in its mode of action.

Conclusion

This compound is a potent and selective inhibitor of the PI5P4K family of lipid kinases. Its unique mechanism of action and wide range of scientific research applications make it a valuable tool for studying the role of PI5P4K enzymes in various disease contexts. The compound’s ability to disrupt autophagy and modulate cellular signaling pathways highlights its potential as a therapeutic candidate for cancer, neurodegenerative diseases, and immunological disorders.

Properties

Molecular Formula

C24H16Cl2N4O2

Molecular Weight

463.3 g/mol

IUPAC Name

3-[[(4E)-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-5-oxo-1H-imidazol-2-yl]amino]benzonitrile

InChI

InChI=1S/C24H16Cl2N4O2/c25-18-8-7-17(21(26)12-18)14-32-20-6-2-3-15(10-20)11-22-23(31)30-24(29-22)28-19-5-1-4-16(9-19)13-27/h1-12H,14H2,(H2,28,29,30,31)/b22-11+

InChI Key

ICNLBLZJKQLAJO-SSDVNMTOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)/C=C/3\C(=O)NC(=N3)NC4=CC=CC(=C4)C#N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=C3C(=O)NC(=N3)NC4=CC=CC(=C4)C#N

Origin of Product

United States

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